molecular formula C15H10N2O3 B3044400 4-(4-Nitrophenyl)-2-phenyloxazole CAS No. 10004-42-9

4-(4-Nitrophenyl)-2-phenyloxazole

Cat. No.: B3044400
CAS No.: 10004-42-9
M. Wt: 266.25 g/mol
InChI Key: OAPKOHYAIHCLSG-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2-phenyloxazole is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

10004-42-9

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-20-15(16-14)12-4-2-1-3-5-12/h1-10H

InChI Key

OAPKOHYAIHCLSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

a mixture of benzamide (3.7 g, 31 mmol), 2-bromo-1-(4-nitrophenyl)ethanone (5.00 g, 20 mmol) and 2.5 mL NMP heated in a 135° C. oil bath. After 30 minutes a precipitate developed. Another 2 mL of NMP was added to dissolve the precipitate. The reaction was heated for a total of 2 hours then removed from the oil bath. The reaction mixture solidified upon cooling. 30-40 mL acetonitrile was added to the solid and the resulting mixture was heated to 90° C. The resulting solution was removed from the oil bath and a precipitate developed upon cooling. The precipitate was collected by filtration (3.4 g, 62%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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